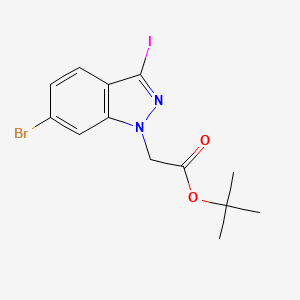
tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a transition metal-catalyzed cyclization reaction.
Introduction of Halogen Substituents: The bromo and iodo substituents can be introduced via halogenation reactions.
Esterification: The final step involves the esterification of the indazole derivative with tert-butyl bromoacetate under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and iodo substituents make the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel drug candidates.
Biological Studies: Researchers can use the compound to study the biological activity of indazole derivatives and their interactions with various biological targets.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
Indazole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The presence of halogen substituents may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate can be compared with other indazole derivatives, such as:
tert-Butyl 2-(6-chloro-3-iodo-1H-indazol-1-yl)acetate: Similar structure but with a chloro substituent instead of bromo.
tert-Butyl 2-(6-bromo-3-chloro-1H-indazol-1-yl)acetate: Similar structure but with a chloro substituent instead of iodo.
tert-Butyl 2-(6-bromo-3-fluoro-1H-indazol-1-yl)acetate: Similar structure but with a fluoro substituent instead of iodo.
The uniqueness of this compound lies in its specific combination of bromo and iodo substituents, which may confer distinct chemical and biological properties compared to other halogenated indazole derivatives.
Properties
IUPAC Name |
tert-butyl 2-(6-bromo-3-iodoindazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrIN2O2/c1-13(2,3)19-11(18)7-17-10-6-8(14)4-5-9(10)12(15)16-17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYRAIMOFYJJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=CC(=C2)Br)C(=N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
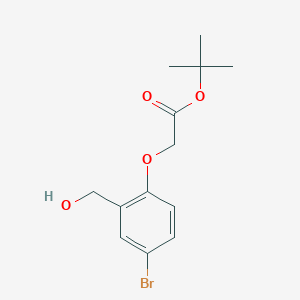
![1-Cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B8153360.png)
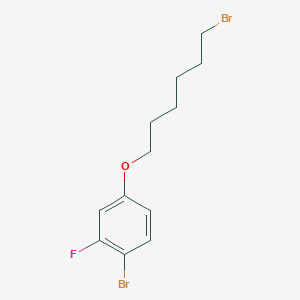
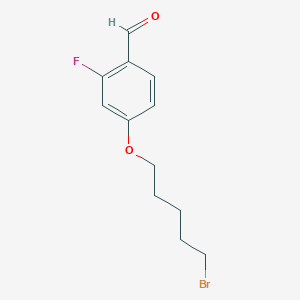
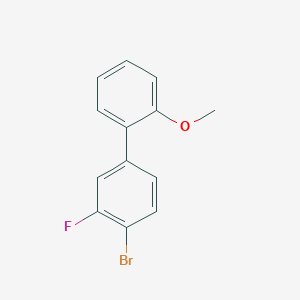
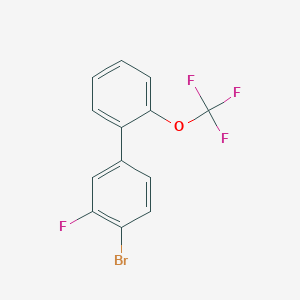
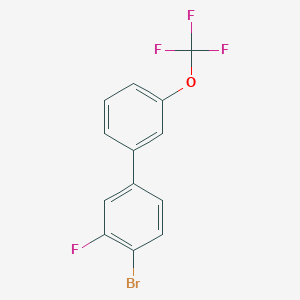
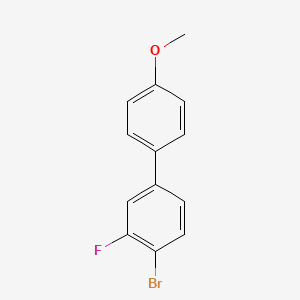
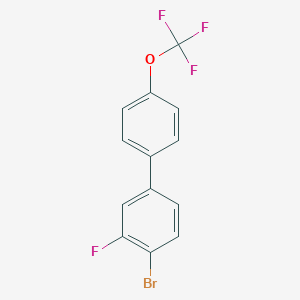

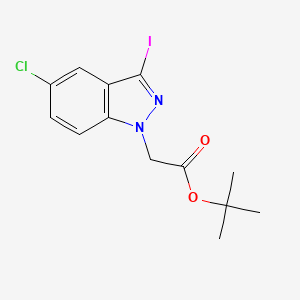
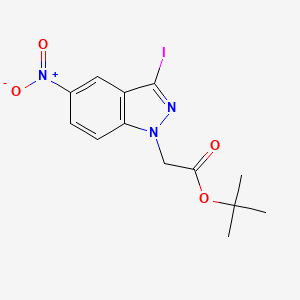
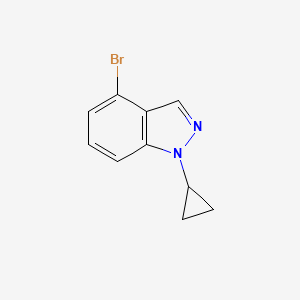
![3-Bromo-4-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B8153432.png)
